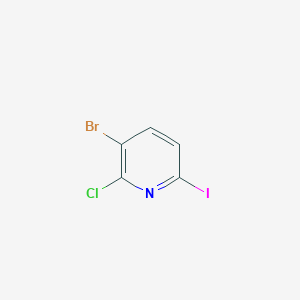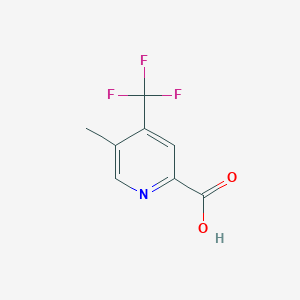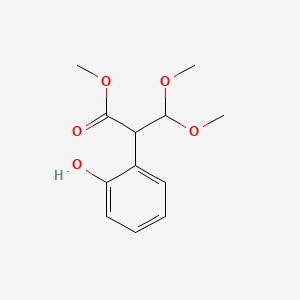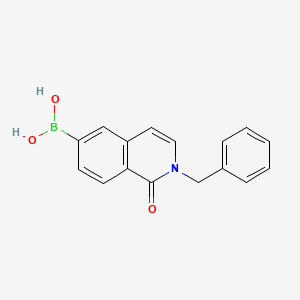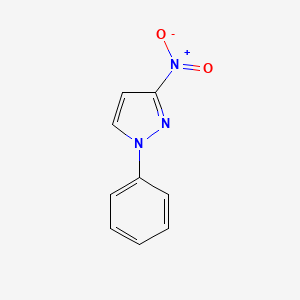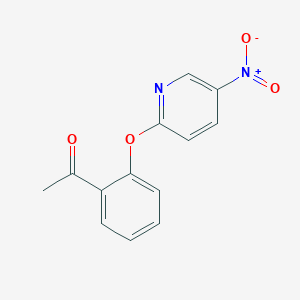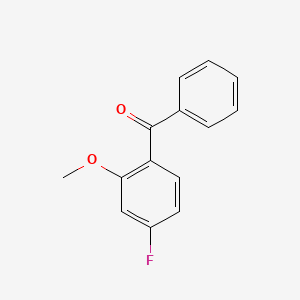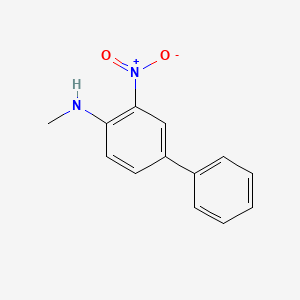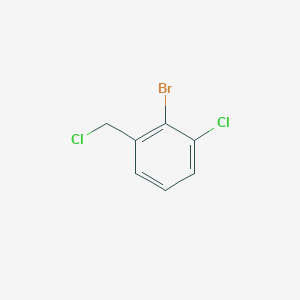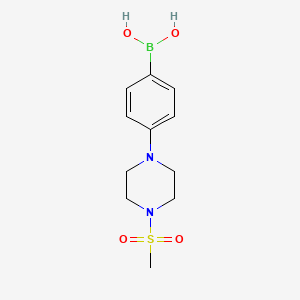
(4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine ring containing a methylsulfonyl group. The molecular formula of this compound is C11H16N2O3S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with methylsulfonyl chloride to form 4-(methylsulfonyl)piperazine.
Coupling with Phenylboronic Acid: The next step involves the coupling of the piperazine derivative with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
(4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of (4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methanesulfonyl)phenylboronic acid: Similar in structure but lacks the piperazine ring.
4-(4-(Methylsulfonyl)piperazin-1-yl)phenol: Similar but contains a phenol group instead of a boronic acid group.
Uniqueness
(4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a piperazine ring with a methylsulfonyl substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1384955-16-1 |
|---|---|
Formule moléculaire |
C11H17BN2O4S |
Poids moléculaire |
284.14 g/mol |
Nom IUPAC |
[4-(4-methylsulfonylpiperazin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BN2O4S/c1-19(17,18)14-8-6-13(7-9-14)11-4-2-10(3-5-11)12(15)16/h2-5,15-16H,6-9H2,1H3 |
Clé InChI |
FVZFSKKWDJPKQS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


